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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of ATTO 465 maleimide
conjugates, offering a comparative analysis with other commercially available fluorescent dyes.
Detailed experimental protocols and data are presented to assist researchers in making
informed decisions for their specific applications.

Introduction to ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high
fluorescence quantum yield, and good photostability.[1][2][3] The maleimide reactive group
allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins.
[3][4] This makes ATTO 465 maleimide a valuable tool for fluorescently labeling proteins and
other biomolecules for various applications in life sciences.

Comparative Spectroscopic Properties

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays.
Key spectroscopic parameters for ATTO 465 and two common alternative maleimide-reactive
dyes, Alexa Fluor 488 C5 maleimide and DyLight 488 maleimide, are summarized in the table
below for easy comparison.
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Property ATTO 465 Alexa Fluor 488 DyLight 488
Absorption Maximum
453 nm 495 nm 493 nm
(Aabs)
Emission Maximum
506 nm 519 nm 518 nm
(Aem)
Molar Extinction
o 7.5x 10* M~icm! 7.3x 10 M~icm—t 7.0 x 10* M~icm1
Coefficient ()
Fluorescence -
_ 0.75 0.92 Not specified
Quantum Yield ()
Fluorescence Lifetime "
5.0 ns 4.1 ns Not specified
(®
Correction Factor -
0.48 0.11 Not specified

(CF2s0)

Experimental Protocol: Determination of Degree of
Labeling (DOL)

The degree of labeling, or the molar ratio of dye to protein, is a critical parameter for ensuring
the quality and consistency of fluorescently labeled conjugates. This can be determined using
UV-Vis absorption spectroscopy.

Materials:

ATTO 465 maleimide-labeled protein conjugate

Phosphate-buffered saline (PBS), pH 7.4

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:
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 Purification: Ensure all non-conjugated dye is removed from the protein conjugate. This can
be achieved by methods such as gel filtration (e.g., Sephadex G-25) or extensive dialysis.

o Sample Preparation: Prepare a dilution of the purified conjugate in PBS. The concentration
should be adjusted to yield an absorbance reading at the dye's absorption maximum
(A_max) that is within the linear range of the spectrophotometer (typically below 2.0).

e Spectroscopic Measurement:

o Measure the absorbance of the conjugate solution at 280 nm (Azso), which corresponds to
the protein's absorbance.

o Measure the absorbance at the absorption maximum of ATTO 465, which is 453 nm
(Aas3).

» Calculation of Degree of Labeling (DOL):
o Calculate the molar concentration of the protein:

» Correct the Azso reading for the dye's contribution at this wavelength using the
correction factor (CF2s0). The CF2so for ATTO 465 is 0.48.

» Corrected Azso = A2so - (Aas3 * CF2s0)
» Protein Concentration (M) = Corrected Azso / (€_protein * path length)
» Where €_protein is the molar extinction coefficient of the protein at 280 nm.
o Calculate the molar concentration of the dye:
= Dye Concentration (M) = Ass3 / (¢_dye * path length)
» Where €_dye for ATTO 465 is 75,000 M—icm~1.
o Calculate the DOL:

= DOL = Dye Concentration (M) / Protein Concentration (M)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative
Check Availability & Pricing

/Spectroscopic Measurernent\ Calculation
Sample Preparation > Measure Absorbance > > Calculate Protein
p P at 280 nm (Azso) Correct Azzo Concentration %

Purify Conjugate
(Gel Filtration/Dialysis)

Dilute in PBS ’—> Calculate DOL
Measure Absorbance Calculate Dye

at 453 nm (Aas3) P Concentration

-
.

Click to download full resolution via product page
Workflow for Determining the Degree of Labeling (DOL).

Photostability Comparison

Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation
light, is a crucial factor for imaging applications. Studies have shown that ATTO 465 exhibits
good photostability. One study demonstrated that a derivative of ATTO 465 showed greater
photostability compared to the free dye and YoPro-1 when subjected to continuous excitation.

Feature ATTO 465 Alexa Fluor 488 DyLight 488

Relative Photostability ~ High High High

A derivative, Atto 465-
Not p, has demonstrated Generally considered Marketed as having
otes
greater photostability a photostable dye. high photostability.

than the free dye.

Experimental Protocol: Protein Labeling with ATTO
465 Maleimide

This protocol outlines the general steps for labeling a protein with ATTO 465 maleimide.
Optimization may be required depending on the specific protein.

Materials:
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» Protein with free thiol groups (e.g., containing cysteine residues)
e ATTO 465 maleimide
o Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5

e Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve
the dye

» Reducing agent (optional, e.g., TCEP)
e Purification column (e.g., Sephadex G-25)
Procedure:
o Protein Preparation:
o Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

o If the protein's thiol groups are in the form of disulfide bonds, they need to be reduced.
This can be done by incubating the protein with a reducing agent like TCEP. If DTT is
used, it must be removed before adding the dye.

e Dye Preparation:

o Immediately before use, dissolve the ATTO 465 maleimide in a small amount of
anhydrous DMF or DMSO to create a stock solution.

e Labeling Reaction:

o Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein
solution. The optimal ratio may need to be determined empirically.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
protected from light.

e Purification:
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o Separate the labeled protein from unreacted dye and byproducts using a gel filtration
column (e.g., Sephadex G-25) pre-equilibrated with PBS.

o Collect the fractions containing the labeled protein.
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Protein Conjugation and Purification Workflow.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1262725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

ATTO 465 maleimide is a robust fluorescent probe with excellent spectroscopic properties,
including a high quantum yield and good photostability, making it a suitable choice for a wide
range of protein labeling applications. This guide provides the necessary data and protocols to
effectively characterize ATTO 465 maleimide conjugates and compare their performance with
other common fluorophores, enabling researchers to optimize their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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